molecular formula C5H10N2O3S B14466355 S-Nitrosopenicillamine CAS No. 73466-15-6

S-Nitrosopenicillamine

Cat. No.: B14466355
CAS No.: 73466-15-6
M. Wt: 178.21 g/mol
InChI Key: QLPXHECKUSZTMH-VKHMYHEASA-N
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Description

S-Nitrosopenicillamine is a compound belonging to the class of S-nitrosothiols, which are known for their ability to release nitric oxide. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response . This compound is particularly notable for its stability and reactivity, making it a valuable tool in both research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Nitrosopenicillamine typically involves the nitrosation of penicillamine. This process can be carried out under acidic conditions using nitrous acid or sodium nitrite as the nitrosating agent . The reaction is generally performed at low temperatures to prevent the decomposition of the nitrosothiol group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: S-Nitrosopenicillamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

S-Nitrosopenicillamine exerts its effects primarily through the release of nitric oxide. The nitric oxide released from this compound can interact with various molecular targets, including:

Comparison with Similar Compounds

S-Nitrosopenicillamine can be compared with other S-nitrosothiols, such as:

Uniqueness: this compound is unique due to its high stability and reactivity, making it a versatile tool in both research and therapeutic contexts. Its ability to release nitric oxide under controlled conditions allows for precise modulation of nitric oxide levels in various applications .

Properties

CAS No.

73466-15-6

Molecular Formula

C5H10N2O3S

Molecular Weight

178.21 g/mol

IUPAC Name

(2S)-2-amino-3-methyl-3-nitrososulfanylbutanoic acid

InChI

InChI=1S/C5H10N2O3S/c1-5(2,11-7-10)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)/t3-/m0/s1

InChI Key

QLPXHECKUSZTMH-VKHMYHEASA-N

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SN=O

Canonical SMILES

CC(C)(C(C(=O)O)N)SN=O

Origin of Product

United States

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